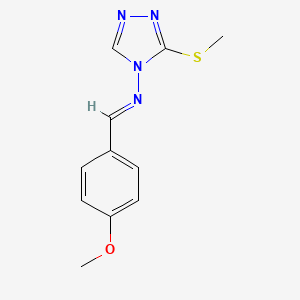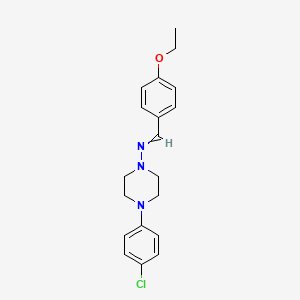![molecular formula C16H16ClF3N2O2 B5541705 (1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This analysis draws on research surrounding diazabicyclo nonanes and their derivatives, which share some structural characteristics with the compound . These molecules have been explored for their unique chemical properties, synthesis methods, and potential applications in various fields.
Synthesis Analysis
Synthesis of related compounds often involves multistep organic reactions, including condensation, cyclization, and functional group transformations. For instance, studies on diazabicyclo[3.3.1]nonanes reveal complex synthesis routes that might be analogous to the synthesis of the compound of interest, emphasizing the importance of precise conditions and reagents for achieving desired structural configurations (Wu et al., 2015).
Molecular Structure Analysis
Molecular structure characterization of similar compounds, such as diazabicyclo nonanes, often employs techniques like NMR spectroscopy and X-ray crystallography. These studies provide detailed insights into the molecular configuration, including stereochemistry and conformational preferences, which are crucial for understanding the chemical behavior and reactivity of the compound (Fernández et al., 1995).
Chemical Reactions and Properties
Research into the chemical reactivity of structurally related compounds highlights the influence of the diazabicyclo skeleton on their reactivity patterns. For example, the presence of substituents on the bicyclic framework can significantly affect the compound's behavior in nucleophilic and electrophilic reactions, as well as its overall stability and reactivity towards various reagents (Weber et al., 2001).
Physical Properties Analysis
The physical properties of compounds similar to the requested molecule, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure and conformation. Studies often explore these properties to predict the compound's behavior in different environments and applications (Vijayakumar & Sundaravadivelu, 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding the potential applications and reactivity of the compound. Investigations into similar molecules have provided insights into how structural features influence these chemical properties, guiding their practical applications and synthesis strategies (Ullah et al., 2005).
科学研究应用
构象和构型研究
- 构型分析:对类似于所讨论的二氮杂双环[3.2.2]壬烷酮的研究集中于它们的结构和构象性质。例如,Gálvez等人(1985 年)的一项研究使用核磁共振、红外和拉曼光谱以及 X 射线衍射等技术探索了 3-甲基-7-烷基-3,7-二氮杂双环[3.3.1]壬烷-9-酮的构象方面。他们发现不同的构象取决于溶剂和结晶环境 (Gálvez et al., 1985)。
生物活性和潜在应用
具有细胞毒活性的西格玛受体配体
Geiger 等人(2007 年)合成了与二氮杂双环[3.2.2]壬烷相关的各种立体异构醇和甲基醚,这些化合物显示出很高的 σ1 受体亲和力。其中一些化合物,尤其是甲基醚,对某些人类肿瘤细胞系表现出显着的细胞毒性,突出了在癌症治疗中的潜在应用 (Geiger et al., 2007)。
用于疾病治疗的二斯必丁衍生物
Malmakova 等人(2021 年)讨论了 3,7-二氮杂双环[3.3.1]壬烷-9-酮衍生物的合成和生物活性。这些化合物表现出局部麻醉活性且毒性低,表明在开发新药方面具有潜力 (Malmakova et al., 2021)。
化学合成和性质
合成技术
对类似化合物合成方法的研究涉及各种技术,如 Dieckmann 类环化和立体选择性还原,如 Geiger 等人(2007 年)的工作中所示。此类研究对于了解这些化合物在不同领域的化学行为和潜在应用至关重要 (Geiger et al., 2007)。
聚合中的有机催化
Lohmeijer 等人(2006 年)探索了使用二氮杂双环[3.3.1]壬烷衍生物作为环状酯开环聚合的有机催化剂。这证明了此类化合物在聚合物化学中的多功能性 (Lohmeijer et al., 2006)。
构象动力学
- 构象平衡的定量测定:Brukwicki(1998 年)描述了一种定量测定 3,7-二氮杂双环[3.3.1]壬烷衍生物中构象平衡的方法。了解这些构象是预测这些化合物在各种应用中的行为的关键 (Brukwicki, 1998)。
属性
IUPAC Name |
(1S,5R)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O2/c1-21-11-4-2-9(14(21)23)7-22(8-11)15(24)12-6-10(16(18,19)20)3-5-13(12)17/h3,5-6,9,11H,2,4,7-8H2,1H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPZEKAYPJJSR-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)


![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)